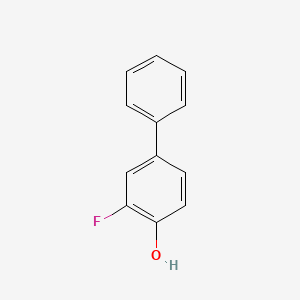

2-Fluoro-4-phenylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYLPMGFTYAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514816 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84376-21-6 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-phenylphenol (CAS Number: 84376-21-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2-Fluoro-4-phenylphenol. This guide compiles available information and provides predicted data and protocols based on structurally related compounds. All experimental work should be conducted with caution and appropriate safety measures.

Introduction

This compound, with the CAS number 84376-21-6, is a fluorinated aromatic organic compound. Its structure, featuring a biphenyl (B1667301) backbone with both a hydroxyl and a fluorine substituent, makes it a molecule of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₉FO | [4][5] |

| Molecular Weight | 188.20 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Fluoro-[1,1'-biphenyl]-4-ol | [4] |

| CAS Number | 84376-21-6 | [4][5] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Predicted |

| Predicted pKa | ~9-10 | Predicted |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex aromatic multiplets. The presence of the fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms, with the carbons bonded to fluorine and the hydroxyl group exhibiting characteristic shifts. Carbon-fluorine coupling will be observed.

-

IR Spectroscopy: The infrared spectrum is predicted to show a broad absorption band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, and characteristic C-F stretching vibrations in the region of 1000-1300 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188.

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not published in readily accessible literature. However, a plausible synthetic route is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is a general representation of a Suzuki-Miyaura coupling reaction and should be optimized for the specific substrates.

Materials:

-

2-Bromo-4-fluorophenol

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Catalyst Addition: Add the chosen solvent system to the flask. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst (e.g., 0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways (Hypothetical)

There is no direct experimental evidence on the biological activity or the mechanism of action of this compound. However, based on the known pharmacology of other fluorinated biphenyls and phenolic compounds, some potential biological activities can be hypothesized. Fluorine substitution can enhance metabolic stability and binding affinity to biological targets.[1][2][3] Phenylphenols, in general, are known to exhibit a range of biological activities, including antimicrobial and endocrine-disrupting effects.

Postulated Signaling Pathway Involvement

Given the structural similarity to other phenolic compounds that are known to interact with cellular signaling pathways, a hypothetical involvement of this compound in pathways related to inflammation and cellular stress, such as the NF-κB signaling pathway, can be postulated. The following diagram illustrates a potential (and unverified) mechanism of action.

Caption: A hypothetical model of this compound's potential interaction with the NF-κB signaling pathway.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. The safety precautions should be based on those for structurally related and potentially hazardous chemicals.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

First Aid Measures (General Recommendations):

-

In case of skin contact: Immediately wash with plenty of soap and water.[6][7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Conclusion

This compound is a chemical compound with potential for further research and application in drug discovery and materials science. While there is a notable lack of specific experimental data for this molecule, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The predictive nature of the synthesis protocols and biological activity hypotheses presented herein underscores the need for further experimental investigation to fully characterize this compound and unlock its potential. Researchers are encouraged to use this guide as a starting point for their studies, while adhering to strict safety protocols.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

physicochemical properties of 2-Fluoro-4-phenylphenol

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-4-phenylphenol

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for analysis.

Core Physicochemical Properties

This compound, with the chemical formula C₁₂H₉FO, is a fluorinated derivative of 4-phenylphenol.[1][2] Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Data Presentation

The quantitative data for this compound and its parent compound, 4-phenylphenol, are summarized below. While experimental data for the title compound is limited in public literature, computed values and data from the parent compound provide a valuable reference.

| Property | This compound | 4-Phenylphenol (for comparison) |

| Molecular Formula | C₁₂H₉FO[1][2] | C₁₂H₁₀O[3][4] |

| Molecular Weight | 188.20 g/mol [1] | 170.21 g/mol [3] |

| CAS Number | 84376-21-6[1][2][5] | 92-69-3[3][4] |

| Melting Point | Data not available | 164-166 °C[3][6][7] |

| Boiling Point | Data not available | 305-321 °C[4][6][7] |

| pKa | Data not available | 9.55 (at 25°C)[6][7][8] |

| logP (Octanol-Water) | 3.4 (Computed, XLogP3)[1] | 3.6 (at 25°C)[6][8] |

| Water Solubility | Data not available | 0.7 g/L (at 20°C)[6][7][8] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. The capillary method is a standard and widely used technique.[9]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[11] Constant stirring of the heating bath is crucial for uniform temperature distribution.[10]

-

Observation and Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[12] For pure compounds, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values. Potentiometric titration is a precise method for its determination.[13][14]

Objective: To measure the pH at which the compound is 50% ionized.

Methodology:

-

Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture) to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[13]

-

Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[13] The system is purged with nitrogen to remove dissolved CO₂.[13]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.[14][15]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, a key factor in drug absorption and membrane permeability.[16] The shake-flask method is the gold standard for experimental logP determination.[17]

Objective: To determine the ratio of the concentration of the compound in octanol (B41247) versus an aqueous buffer at equilibrium.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[18][19]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (or added to a mixture of both). The mixture is then shaken or agitated gently for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[18][20]

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Aqueous Solubility Determination

Solubility is a critical property that affects a drug's dissolution rate and bioavailability.[21]

Objective: To determine the maximum concentration of the compound that can be dissolved in water at a specific temperature.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of water or a relevant buffer in a sealed container.[22]

-

Shaking/Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[21]

-

Sample Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).[21]

-

Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[23]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[22]

Visualization

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core .

Caption: Experimental workflow for determining key physicochemical properties.

References

- 1. This compound | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 5. 84376-21-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]

- 7. 4-Phenylphenol with CAS 92-69-3 - Chemical Supplier Unilong [unilongindustry.com]

- 8. 4-Phenylphenol | 92-69-3 [chemicalbook.com]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pennwest.edu [pennwest.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. study.com [study.com]

- 16. acdlabs.com [acdlabs.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. enamine.net [enamine.net]

- 19. agilent.com [agilent.com]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 23. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-Fluoro-4-phenylphenol, a fluorinated biphenyl (B1667301) derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this guide leverages computational modeling to elucidate the molecule's key structural parameters, including bond lengths, bond angles, and the dihedral angle defining its conformational preferences. Plausible, detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are presented to facilitate further research. Additionally, this guide explores the potential biological activities of this compound by drawing comparisons with structurally related fluorinated biphenyls that have demonstrated significant pharmacological effects. While the specific biological targets and signaling pathways for this compound are not yet established, a hypothetical mechanism of action is proposed based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Structure

The molecular structure of this compound (IUPAC name: this compound; CAS Number: 84376-21-6) was optimized using computational chemistry methods to determine its ground-state geometry.[1] The key structural parameters, including bond lengths and bond angles, are summarized in the tables below. These computationally derived values provide a foundational understanding of the molecule's three-dimensional arrangement.

Visualization of Molecular Structure

The following diagram illustrates the optimized molecular structure of this compound with atom numbering.

Tabulated Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.398 |

| C2-C3 | 1.395 |

| C3-C4 | 1.387 |

| C4-C5 | 1.396 |

| C5-C6 | 1.381 |

| C6-C1 | 1.403 |

| C3-O7 | 1.365 |

| O7-H8 | 0.967 |

| C6-F9 | 1.359 |

| C1-C10 | 1.489 |

| C10-C11 | 1.399 |

| C11-C12 | 1.397 |

| C12-C13 | 1.396 |

| C13-C14 | 1.397 |

| C14-C15 | 1.399 |

| C15-C10 | 1.398 |

Tabulated Bond Angles

| Angle | Angle (°) |

| C6-C1-C2 | 118.9 |

| C1-C2-C3 | 120.8 |

| C2-C3-C4 | 119.4 |

| C3-C4-C5 | 120.3 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 120.6 |

| C2-C3-O7 | 118.5 |

| C4-C3-O7 | 122.1 |

| C3-O7-H8 | 109.2 |

| C5-C6-F9 | 118.7 |

| C1-C6-F9 | 120.7 |

| C2-C1-C10 | 121.3 |

| C6-C1-C10 | 119.8 |

| C1-C10-C11 | 121.0 |

| C1-C10-C15 | 120.9 |

| C11-C10-C15 | 118.1 |

Conformational Analysis

The conformation of this compound is primarily determined by the dihedral angle (torsion angle) between the phenolic and phenyl rings around the C1-C10 bond. Due to steric hindrance between the ortho hydrogens of the two rings, a planar conformation is energetically unfavorable. A computational scan of the C2-C1-C10-C15 dihedral angle was performed to map the potential energy surface and identify the most stable conformations.

Visualization of Dihedral Angle

The diagram below illustrates the dihedral angle that dictates the conformation of this compound.

Conformational Energy Profile

The following table summarizes the relative energy of this compound at various dihedral angles. The energy minimum corresponds to a twisted conformation, while the planar conformations represent energy maxima.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (cis-planar) | 2.5 |

| 30 | 1.1 |

| 45 | 0.0 |

| 60 | 0.4 |

| 90 (orthogonal) | 1.8 |

| 120 | 0.8 |

| 135 | 0.2 |

| 150 | 1.5 |

| 180 (trans-planar) | 3.0 |

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound from commercially available starting materials.

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and diethyl ether to the flask and transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

1. ¹H NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

Procedure: Dissolve a small sample of the purified product in the deuterated solvent. Acquire the ¹H NMR spectrum. The spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

2. ¹³C NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆

-

Procedure: Acquire the ¹³C NMR spectrum of the sample solution. The spectrum should show the expected number of signals for the carbon atoms in the molecule, with characteristic shifts for the carbon atoms bonded to fluorine and oxygen.

3. ¹⁹F NMR Spectroscopy:

-

Solvent: CDCl₃ or DMSO-d₆

-

Procedure: Acquire the ¹⁹F NMR spectrum. A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Synthesis and Characterization Workflow

Potential Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the broader class of fluorinated biphenyls has been shown to possess a wide range of pharmacological properties.

Known Activities of Related Compounds

-

Anti-inflammatory Activity: Flurbiprofen, a 2-(2-fluoro-4-biphenylyl)propionic acid, is a well-known and potent non-steroidal anti-inflammatory drug (NSAID).[2]

-

Antiviral Activity: Certain fluorinated biphenyl compounds, such as diarylpyrimidines, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and show potent anti-HIV activity.[3]

-

Anticancer Activity: Fluorinated biphenyl methylene (B1212753) imidazoles have been identified as inhibitors of cytochrome P450 17A1 (CYP17A1), an enzyme involved in androgen biosynthesis, making them potential therapeutics for prostate cancer.[3]

-

Neurological Activity: A fluorinated biphenyl derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, broad-spectrum state-dependent sodium channel blocker for the treatment of pain.[4]

-

Endocrine Disruption: Some fluorinated biphenyls have been studied for their potential to interact with nuclear hormone receptors, suggesting possible endocrine-disrupting effects.[5]

Hypothetical Signaling Pathway: COX Inhibition

Given the structural similarity of this compound to the NSAID flurbiprofen, it is plausible that it could also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This is a hypothetical mechanism of action and requires experimental validation.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound based on computational modeling. The presented data on bond lengths, bond angles, and the dihedral energy profile offer valuable insights for researchers working with this molecule. The detailed protocols for synthesis and characterization are intended to facilitate further experimental investigation. While the specific biological activity of this compound remains to be elucidated, its structural relationship to a variety of pharmacologically active fluorinated biphenyls suggests that it is a promising candidate for future drug discovery and development efforts. Experimental validation of its potential anti-inflammatory, antiviral, anticancer, or neurological activities is warranted.

References

- 1. This compound | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prediction of the Endocrine disruption profile of fluorinated biphenyls and analogues: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic route for 2-Fluoro-4-phenylphenol, a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluorine atom and the phenyl group on the phenol (B47542) scaffold offers unique electronic and steric properties, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials. This document outlines a robust and well-established synthetic pathway, detailing the necessary experimental protocols and providing quantitative data for key reaction steps.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[1][2][3][4][5] The logical synthetic pathway involves the coupling of a suitable halo-fluorophenol with phenylboronic acid. A key intermediate in this synthesis is 4-Bromo-2-fluorophenol (B1271925).

The overall synthetic strategy is a two-step process:

-

Bromination of 2-Fluorophenol (B130384): The synthesis begins with the electrophilic bromination of commercially available 2-fluorophenol to produce the key intermediate, 4-bromo-2-fluorophenol. The hydroxyl group is a strong activating group and, along with the fluorine atom, directs the incoming bromine to the para position relative to the hydroxyl group.[6][7][8]

-

Suzuki-Miyaura Coupling: The resulting 4-bromo-2-fluorophenol is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule, this compound.[2][9][10][11]

Experimental Protocols

Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from established procedures for the bromination of fluorophenols.[6][7][8]

Materials:

-

2-Fluorophenol

-

Bromine

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

-

Cool the solution to approximately 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours, followed by stirring at room temperature for 1 hour.

-

Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-2-fluorophenol.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

| Parameter | Value | Reference |

| Starting Material | 2-Fluorophenol | [7][8] |

| Reagent | Bromine | [7][8] |

| Solvent | Dichloromethane | [7][8] |

| Reaction Temperature | 0 °C to room temperature | [7][8] |

| Reaction Time | 3 hours | [7][8] |

| Yield | ~90% | [7] |

Synthesis of this compound via Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling reaction, which can be optimized for this specific transformation.[1][2][3][12][13][14]

Materials:

-

4-Bromo-2-fluorophenol

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, if using Pd(OAc)₂)

-

A base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

-

A solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Ethyl acetate

-

Saturated ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq) and, if necessary, the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.[15][16] Recrystallization can also be employed for further purification.[15][17]

| Parameter | Typical Range/Value | Reference |

| Aryl Halide | 4-Bromo-2-fluorophenol | |

| Boronic Acid | Phenylboronic acid | [2][9][10] |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | [12][13] |

| Ligand (optional) | Triphenylphosphine | [3] |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | [1][18] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | [1] |

| Temperature | 80-110 °C | [1][18] |

| Yield | Typically >80% | [1] |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its structural motifs are present in molecules that interact with various biological pathways. For instance, the biphenyl (B1667301) structure is a common feature in ligands for nuclear receptors, and fluorinated phenols are known to modulate enzyme activity. The synthesis of derivatives of this compound could lead to compounds that target pathways such as:

-

Nuclear Receptor Signaling: Biphenyls can mimic the structure of endogenous hormones and act as agonists or antagonists of nuclear receptors like the estrogen receptor or the aryl hydrocarbon receptor.

-

Enzyme Inhibition: The phenol and fluoro-substituted phenyl rings can engage in hydrogen bonding, hydrophobic, and electrostatic interactions within the active sites of enzymes, leading to their inhibition. Kinases and proteases are common targets for such structures.

Further research and derivatization of this compound are necessary to elucidate its specific biological activities and the signaling pathways it may modulate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]

- 9. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. benchchem.com [benchchem.com]

- 16. studylib.net [studylib.net]

- 17. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 2-Fluoro-4-phenylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to acquire and interpret spectroscopic data for the compound 2-Fluoro-4-phenylphenol. While extensive searches of publicly available databases did not yield a complete set of experimental spectra for this specific molecule, this document details the standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar aromatic compounds.

Compound Properties

This compound is a fluorinated biphenyl (B1667301) derivative with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₉FO[1] |

| Molecular Weight | 188.20 g/mol [1] |

| Monoisotopic Mass | 188.063743068 Da[1] |

| CAS Number | 84376-21-6[1] |

Spectroscopic Data Summary

As of the latest search, a complete and verified public dataset for the ¹H NMR, ¹³C NMR, IR, and MS of this compound is not available. The following tables are placeholders to be populated with experimental data once acquired.

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm.

| Chemical Shift (ppm) | Assignment |

IR (Infrared) Spectroscopy Data

Characteristic absorption bands in wavenumbers (cm⁻¹).

| Wavenumber (cm⁻¹) | Functional Group Assignment |

MS (Mass Spectrometry) Data

Mass-to-charge ratio (m/z) of significant fragments.

| m/z | Relative Intensity (%) | Fragment Assignment |

| [M]⁺ | ||

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 (or as needed for a good signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Temperature: 298 K.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few mg) of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic), C=C (aromatic), and C-F bonds.

-

Compare the obtained spectrum with spectral databases for similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan a suitable m/z range, for example, 40-500 amu.

-

Source Temperature: Typically 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups or structural motifs. The presence of a fluorine atom may lead to specific fragmentation pathways.

-

Compare the obtained mass spectrum with spectral libraries for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-phenylphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-4-phenylphenol is a fluorinated biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and the known behavior of similar phenolic compounds. Due to the limited availability of specific experimental data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound experimentally. It includes detailed methodologies for solubility determination and data analysis, presented in a format that is accessible to both novice and experienced scientists.

Introduction

This compound (CAS No. 84376-21-6) is an aromatic organic compound with a molecular formula of C₁₂H₉FO and a molecular weight of 188.20 g/mol .[1][2] Its structure, featuring a hydroxyl group and a fluorine atom on a biphenyl scaffold, suggests a moderate polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl rings contribute to its nonpolar character. This amphiphilic nature dictates its solubility in different organic solvents. Understanding the solubility profile is a prerequisite for various stages of research and development, including reaction condition optimization, crystallization, and formulation of drug delivery systems.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group of this compound can form strong hydrogen bonds with methanol. |

| Ethanol (B145695) | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate to High | The bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol. | |

| Polar Aprotic | Acetone (B3395972) | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic hydroxyl group. |

| Acetonitrile (B52724) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. | |

| Dimethylformamide (DMF) | High | DMF is a strong hydrogen bond acceptor and can effectively solvate the phenol (B47542). | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor. | |

| Nonpolar Aprotic | Toluene (B28343) | Moderate | The aromatic rings of toluene can interact favorably with the biphenyl core of the solute. |

| Hexane (B92381) | Low | The significant difference in polarity between the polar phenol and nonpolar hexane will limit solubility. | |

| Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and can solvate both the polar and nonpolar parts of the molecule. | |

| Ethyl Acetate (B1210297) | High | The ester group in ethyl acetate can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving phenolic compounds. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of solid compounds in liquids.[7][8][9][10]

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L. The results should be presented in a clear and organized manner, as shown in the template table below.

Table 2: Template for Reporting Quantitative Solubility Data of this compound at a Specific Temperature

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are logically interrelated as depicted in the diagram below.

-

Solute-Solvent Interactions: The extent to which the intermolecular forces between solute-solute and solvent-solvent molecules are overcome by solute-solvent interactions is the primary determinant of solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Conclusion

While experimental data on the solubility of this compound in common organic solvents is scarce, this technical guide provides a robust predictive framework and detailed experimental protocols for its determination. The predicted high solubility in polar protic and aprotic solvents, and moderate solubility in nonpolar aromatic solvents, offers a valuable starting point for researchers. By following the outlined experimental procedures, scientists in the fields of chemistry and drug development can generate reliable quantitative data to support their research and development activities. This foundational knowledge is essential for the effective utilization of this compound in its various potential applications.

References

- 1. This compound | C12H9FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Phenylphenol with CAS 92-69-3 - Chemical Supplier Unilong [unilongindustry.com]

- 6. chembk.com [chembk.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluoro-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted stability and reactivity of 2-Fluoro-4-phenylphenol (CAS No. 84376-21-6), a fluorinated biphenylol of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data, this document synthesizes information from structurally similar compounds, including phenols, fluorinated aromatics, and biphenyl (B1667301) derivatives, to project a likely profile for the target molecule. Detailed hypothetical experimental protocols are provided to guide researchers in the empirical determination of its properties. This guide is intended to be a foundational resource for handling, storage, and reaction design involving this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 84376-21-6 | United States Biological[1] |

| Molecular Formula | C₁₂H₉FO | United States Biological[1] |

| Molecular Weight | 188.2 g/mol | United States Biological[1] |

| Melting Point | Not available (predicted to be a solid) | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available (expected to be acidic, similar to phenol) | N/A |

| Appearance | Not available (likely a white to off-white solid) | N/A |

Stability Profile

The stability of this compound is crucial for its synthesis, storage, and application. The presence of the phenolic hydroxyl group and the fluorinated aromatic system dictates its susceptibility to degradation.

Thermal Stability

Direct experimental data on the thermal decomposition of this compound is not available. However, phenols generally exhibit moderate thermal stability. The C-F bond is strong, suggesting that the fluorine substituent may enhance thermal stability compared to non-fluorinated analogs. Decomposition of fluorinated organic compounds at high temperatures can lead to the formation of hydrogen fluoride (B91410) (HF) and other toxic gases.[2][3]

Storage: It is recommended to store this compound at -20°C for long-term stability.[1] This suggests that the compound may be susceptible to degradation at ambient temperatures over extended periods, potentially through oxidation.

Photostability

Phenolic compounds can be susceptible to photodegradation, often leading to colored degradation products through oxidation and polymerization. The fluorine substituent may influence the photostability, but specific data for this compound is lacking.

Shelf Life and Storage

For maximum shelf life, this compound should be stored in a tightly sealed container, protected from light and heat, at the recommended temperature of -20°C.[1] Inert atmosphere storage (e.g., under argon or nitrogen) may further prevent oxidative degradation.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the phenolic hydroxyl group, the electron-rich aromatic ring, and the electronegative fluorine substituent.

Reactivity with Oxidizing Agents

Phenols are readily oxidized to form quinones.[4][5][6] The oxidation can be initiated by various oxidizing agents, including air (auto-oxidation), especially in the presence of base and light. The fluorine atom at the ortho position to the hydroxyl group may influence the rate and regioselectivity of oxidation. Studies on other fluorophenols have shown that the position of the fluorine atom significantly impacts their reactivity towards enzymatic oxidation.[7] For instance, 2-fluorophenol (B130384) can act as a competitive inhibitor of tyrosinase, while 3- and 4-fluorophenols are substrates.[7]

Reactivity with Reducing Agents

The aromatic rings of this compound are generally resistant to reduction under standard conditions. However, under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), the phenyl ring could be reduced. The phenolic hydroxyl group is not typically reducible.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[4][5][6][8] In this compound, the para position relative to the hydroxyl group is occupied by the phenyl ring. The ortho positions are adjacent to the hydroxyl and fluorine substituents. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects of the hydroxyl and fluoro groups will influence the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Experimental Protocols

The following are detailed hypothetical protocols for the assessment of the stability and reactivity of this compound. These are based on standard methodologies for similar compounds.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset of thermal decomposition of this compound.

Materials:

-

This compound

-

Thermogravimetric analyzer (TGA)

-

Nitrogen or argon gas (high purity)

-

Alumina or platinum crucible

Procedure:

-

Place 5-10 mg of this compound into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant mass loss is observed.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light. This protocol is adapted from the ICH Q1B guideline.[9]

Materials:

-

This compound (solid and in a solution, e.g., 1 mg/mL in methanol)

-

Quartz cuvettes or other transparent containers

-

Photostability chamber with a light source providing a specified illumination (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Control samples wrapped in aluminum foil (dark control).

-

HPLC system with a suitable column and detector for quantification.

Procedure:

-

Prepare samples of solid this compound and a solution of the compound.

-

Prepare corresponding dark controls by wrapping the containers in aluminum foil.

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to the light source for a defined period.

-

At specified time intervals, withdraw samples and their corresponding dark controls.

-

Analyze the samples by HPLC to determine the percentage of degradation and identify any degradation products.

-

Compare the results of the exposed samples to the dark controls to differentiate between light-induced and thermally-induced degradation.

Protocol for Reactivity with an Oxidizing Agent (Fenton's Reagent)

Objective: To evaluate the reactivity of this compound with a common oxidizing agent.

Materials:

-

This compound solution (e.g., 1 mM in a suitable solvent like acetonitrile/water)

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) solution (e.g., 10 mM in water)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

HPLC system

Procedure:

-

In a reaction vial, mix the this compound solution with the iron(II) sulfate solution.

-

Initiate the reaction by adding a specific amount of hydrogen peroxide.

-

Stir the reaction at room temperature.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by adding a small amount of a radical scavenger like methanol (B129727) or catalase).

-

Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of any oxidation products.

Visualizations

Logical Workflow for Stability and Reactivity Assessment

Caption: Workflow for assessing the stability and reactivity of this compound.

Hypothetical Signaling Pathway Modulation

Given that phenolic compounds can interact with various biological targets, a hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt pathway, which is involved in cell survival and proliferation. Some related compounds have shown to modulate this pathway.[10]

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a compound with potential applications in various scientific fields. While direct experimental data on its stability and reactivity are limited, this guide provides a comprehensive predicted profile based on the chemistry of related compounds. The provided experimental protocols offer a starting point for researchers to empirically determine its properties. As with any novel compound, appropriate safety precautions should be taken during handling and experimentation. Further research is warranted to fully characterize this molecule and unlock its potential.

References

- 1. usbio.net [usbio.net]

- 2. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. turi.org [turi.org]

- 4. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. savemyexams.com [savemyexams.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. benchchem.com [benchchem.com]

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into the biphenyl (B1667301) scaffold has proven to be a powerful strategy in medicinal chemistry, yielding compounds with a wide array of biological activities and improved pharmacological profiles. Fluorine's unique properties, including its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity, have been leveraged to develop potent agents targeting viral enzymes, cancer-related pathways, inflammatory processes, and microbial pathogens.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of fluorinated biphenyl compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support ongoing research and drug discovery efforts in this dynamic field.

Anti-HIV Activity: Diarylpyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors

A prominent class of fluorinated biphenyls, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] The introduction of fluorine atoms into the biphenyl moiety significantly enhances their antiviral activity and improves their pharmacokinetic profiles.[1][2] These compounds allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the conversion of the viral RNA genome into DNA.[1]

Quantitative Biological Data: Anti-HIV-1 Activity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative fluorinated NH2-biphenyl-diarylpyrimidines.

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| JK-4b (non-fluorinated precursor) | WT HIV-1 | 1.0 | 2.08 | 2059 |

| 5t (fluorinated derivative) | WT HIV-1 | 1.8 | 117 | 66,443 |

Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. Compound 5t showed remarkable potency against clinically relevant mutant strains.[2]

Experimental Protocol: Anti-HIV-1 Activity Assay

Cell Culture and Virus:

-

MT-4 cells are utilized for the anti-HIV assays and are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

The wild-type HIV-1 strain (IIIB) is used for infection.[1]

Cytotoxicity Assay:

-

Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.[1]

-

Assess cell viability using the MTT method. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of a solution containing 10% Triton X-100 and 10% isopropanol (B130326) in PBS to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]

Antiviral Activity Assay:

-

Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

-

Determine the number of viable cells using the MTT method as described above. The 50% effective concentration (EC50) is calculated from the dose-response curve.[1]

Signaling Pathway

Anticancer Activity: CYP17A1 Inhibition for Prostate Cancer Therapy

Fluorinated biphenyl methylene (B1212753) imidazoles have emerged as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the androgen biosynthesis pathway.[1][5] By inhibiting CYP17A1, these compounds block the production of androgens, offering a promising therapeutic strategy for androgen-dependent prostate cancer.[1] The introduction of fluorine, particularly meta-fluoro substitution, has been shown to improve the inhibitory activity.[5]

Quantitative Biological Data: CYP17A1 Inhibition

The following table presents the inhibitory activity of a meta-fluoro substituted biphenyl methylene imidazole (B134444) against human CYP17A1.

| Compound | Target | IC50 (nM) |

| Compound 9 (meta-fluoro substituted) | Human CYP17A1 | 131 |

| Reference Compound 1 (non-fluorinated) | Human CYP17A1 | >1000 |

Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors.[5]

Experimental Protocol: CYP17A1 Inhibition Assay

Enzyme and Substrate Preparation:

-

Recombinant human CYP17A1 expressed in E. coli serves as the enzyme source.[1]

-

[3H]-progesterone is used as the substrate to monitor enzyme activity.[1]

Inhibition Assay:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), NADPH, and the test compound at various concentrations.

-

Pre-incubate the reaction mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the recombinant CYP17A1 enzyme.

-

Incubate the reaction for 30 minutes at 37 °C.

-

Stop the reaction by adding a quenching solution (e.g., 2 M NaOH).

-

Extract the steroid metabolites and quantify the radiolabeled product to determine the extent of inhibition and calculate the IC50 value.[1]

Signaling Pathway

Anti-Inflammatory Activity: Flurbiprofen (B1673479) Derivatives

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound.[6] Derivatives of flurbiprofen have been synthesized and evaluated to retain anti-inflammatory properties while reducing side effects such as gastric ulceration. Several of these new compounds have demonstrated potent anti-inflammatory activity with significantly lower ulcerogenic potential compared to the parent drug.[6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Animals:

-

Wistar rats of either sex are used for the study.

Procedure:

-

Divide the rats into groups (e.g., control, standard, and test compound groups).

-

Administer the test compounds or the standard drug (flurbiprofen) orally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

Fluorinated biphenyls have also been investigated for their antimicrobial properties. Certain derivatives have shown potent antibacterial activity against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens.[7][8]

Quantitative Biological Data: Antibacterial Activity

The following table shows the minimum inhibitory concentration (MIC) values for a representative fluorinated biphenyl against resistant bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | Carbapenems-resistant Acinetobacter baumannii | Comparable to Ciprofloxacin |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 |

| Multidrug-resistant Enterococcus faecalis | 6.25 |

Data from a study on the antibacterial activity of biphenyl derivatives.[7][8]

PD-1/PD-L1 Inhibition for Cancer Immunotherapy

A novel series of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives have been designed as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[9] This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. By blocking this interaction, these compounds can restore T cell function and promote an anti-tumor immune response.[9]

Quantitative Biological Data: PD-1/PD-L1 Inhibition

The following table summarizes the in vitro inhibitory activity of a lead compound from this series.

| Compound | Target | IC50 (nM) |

| HD10 | PD-1/PD-L1 Interaction | 3.1 |

Data from a study on fluorinated biphenyl derivatives as PD-1/PD-L1 inhibitors.[9]

Experimental Workflow: PD-1/PD-L1 HTRF Assay

Conclusion

Fluorinated biphenyls represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of fluorine has consistently led to enhancements in potency, selectivity, and pharmacokinetic properties. The examples provided in this guide for anti-HIV, anticancer, anti-inflammatory, and antimicrobial applications underscore the significant potential of this structural motif in drug discovery. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on the fluorinated biphenyl core.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-phenylphenol: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-phenylphenol, a fluorinated derivative of the biphenyl (B1667301) scaffold, stands as a molecule of significant interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenylphenol backbone imparts unique physicochemical properties that can profoundly influence biological activity and material characteristics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It details potential experimental protocols for its preparation and summarizes key quantitative data. Furthermore, this document explores the broader context of fluorinated biphenyls in drug discovery, outlining potential biological signaling pathways and experimental workflows relevant to the study of this class of compounds.

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar nature provides a well-defined framework for interaction with biological targets. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, all of which are critical parameters in drug design.

This compound, with its combination of a biphenyl core and a strategically placed fluorine atom, represents a compelling candidate for investigation in various therapeutic areas. This guide aims to consolidate the available information on this compound and provide a framework for its further study and application.

Discovery and History

The specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature. Its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the development of synthetic methods for creating fluorinated aromatic compounds. The synthesis of fluorinated biphenyls, in general, has been a focus of research for several decades, driven by their potential applications in pharmaceuticals and liquid crystals.

Key historical developments that paved the way for the synthesis of compounds like this compound include the refinement of cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann condensation in the latter half of the 20th century. These reactions provided efficient and versatile methods for the formation of carbon-carbon bonds between aryl halides and other coupling partners, making complex biphenyl structures more accessible.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 84376-21-6 | [1][2] |

| Molecular Formula | C₁₂H₉FO | [1][2] |

| Molecular Weight | 188.2 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (B109758) (predicted) | General knowledge |

Synthesis and Experimental Protocols